5,5,5-Trifluoro-4-methylpentan-2-amine
Overview
Description
5,5,5-Trifluoro-4-methylpentan-2-amine, also known as TFMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the amphetamine family and has been studied for its effects on the central nervous system. In
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has demonstrated the versatility of fluorinated compounds in organic synthesis. For example, perfluoroalkylated compounds have been utilized in reactions with diamines, leading to the formation of complex amides and amines through C-C bond cleavage and rearrangement processes. These reactions underscore the role of fluorinated compounds in generating new chemical entities with potential applications in pharmaceuticals and agrochemicals (Filyakova et al., 2013). Moreover, fluorinated amino acids, such as those derived from trifluoroacetic acid, highlight the application of fluorinated compounds in modifying biologically active molecules to improve their properties (Andrews et al., 2017).
Materials Science and Sensing Applications
Fluorinated amines have found applications in materials science, particularly in the development of fluorescent and colorimetric pH probes. These probes exhibit high solubility in water and can reversibly change color or fluorescence at neutral pH, making them useful for intracellular pH imaging (Diana et al., 2020). Such advancements underscore the potential of fluorinated amines in creating sensitive and selective sensors for biological and environmental monitoring.
Environmental Chemistry and Carbon Capture
In the context of environmental chemistry, fluorinated amines have been investigated for their absorption and desorption properties in carbon capture technologies. Studies on compounds such as 1,5-diamino-2-methylpentane demonstrate their efficacy in capturing CO2, offering insights into the design of more efficient and sustainable processes for mitigating greenhouse gas emissions (Azhgan et al., 2016).
properties
IUPAC Name |
5,5,5-trifluoro-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXRQSDQMINEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-methylpentan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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